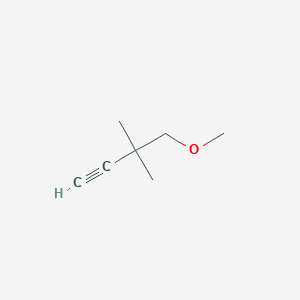
tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a dihydroquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core back to the dihydroquinoline form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroquinoline core can interact with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
6-fluoroquinoline: Lacks the tert-butyl ester group.
tert-butyl quinoline-1(2H)-carboxylate: Lacks the fluorine atom.
3,4-dihydroquinoline-1(2H)-carboxylate: Lacks both the fluorine atom and the tert-butyl ester group.
Uniqueness
Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester group, the fluorine atom, and the dihydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
tert-butyl 6-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChIキー |
PJQAIRWPBWDUHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)





